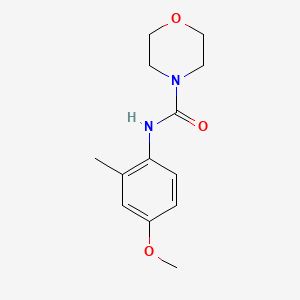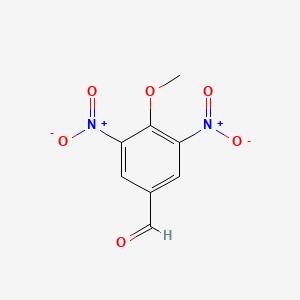
2,6-Dibromo-p-xileno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-p-xylene is an organic compound with the molecular formula C₈H₈Br₂. It is a derivative of p-xylene where two bromine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its use as an intermediate in organic synthesis and has applications in various fields including polymer chemistry and material science.
Aplicaciones Científicas De Investigación
2,6-Dibromo-p-xylene is used in various scientific research applications:
Polymer Chemistry: It is used as a monomer or crosslinking agent in the synthesis of polymers and copolymers.
Material Science: It is used in the preparation of hypercrosslinked polymers with high surface area and porosity.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of biologically active compounds and drug intermediates.
Mecanismo De Acción
Target of Action
2,6-Dibromo-p-xylene is primarily used as a building block in the synthesis of various compounds . Its primary targets are the molecules it reacts with during these synthesis processes. For instance, it can react with aniline and α, α′-dianilino-p-xylene in the synthesis of N-Phenylated polyamine .
Mode of Action
The compound interacts with its targets through chemical reactions. For example, in the synthesis of N-Phenylated polyamine, 2,6-Dibromo-p-xylene undergoes a polycondensation reaction with aniline and α, α′-dianilino-p-xylene . The bromine atoms in the compound are highly reactive, allowing it to form new bonds with other molecules.
Biochemical Pathways
The exact biochemical pathways affected by 2,6-Dibromo-p-xylene depend on the specific reactions it is involved in. In the synthesis of polycarbonates, for instance, it participates in the formation of carbonate linkages . The compound’s reactivity allows it to influence various biochemical pathways depending on the context of its use.
Result of Action
The result of 2,6-Dibromo-p-xylene’s action is the formation of new compounds through chemical reactions. For example, it can contribute to the synthesis of N-Phenylated polyamine and polycarbonates . The exact molecular and cellular effects would depend on the specific compounds it helps synthesize and their subsequent interactions within a biological system.
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-p-xylene are influenced by various environmental factors. These include the temperature, pH, and the presence of other chemicals in its environment. For instance, the synthesis of polycarbonates involving 2,6-Dibromo-p-xylene requires specific conditions, including the presence of potassium naphthalene and cyclic carbonates .
Análisis Bioquímico
Biochemical Properties
It is known to be used as a building block in the synthesis of phthalazinone derivatives, which are reported as potent inhibitors of phosphodiesterase 4 . This suggests that 2,6-Dibromo-p-xylene may interact with enzymes such as phosphodiesterase 4 in biochemical reactions.
Molecular Mechanism
It is known to be involved in the synthesis of phthalazinone derivatives, which are potent inhibitors of phosphodiesterase 4 . This suggests that 2,6-Dibromo-p-xylene may exert its effects at the molecular level through interactions with enzymes such as phosphodiesterase 4.
Metabolic Pathways
It is known to be used in the synthesis of phthalazinone derivatives, suggesting that it may be involved in metabolic pathways related to these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-p-xylene can be synthesized through the bromination of p-xylene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods: In an industrial setting, the production of 2,6-Dibromo-p-xylene involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromo-p-xylene undergoes various chemical reactions including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form p-xylene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used for reduction.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: Products include terephthalic acid or terephthaldehyde.
Reduction Reactions: The major product is p-xylene.
Comparación Con Compuestos Similares
1,4-Dibromo-p-xylene: Similar structure but with bromine atoms at the 1 and 4 positions.
2,5-Dibromo-p-xylene: Bromine atoms at the 2 and 5 positions.
2,6-Dichloro-p-xylene: Chlorine atoms instead of bromine at the 2 and 6 positions.
Uniqueness: 2,6-Dibromo-p-xylene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other dibromo or dichloro derivatives. Its selective bromination at the 2 and 6 positions makes it a valuable intermediate for targeted organic synthesis and polymerization reactions.
Propiedades
IUPAC Name |
1,3-dibromo-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZNGNLJRXZVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429038.png)

![4-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-carboxamide](/img/structure/B2429042.png)
![rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride](/img/structure/B2429043.png)
![N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2429044.png)
![3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2429045.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one](/img/structure/B2429046.png)

![2-[[3-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429050.png)

![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)

![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxylic acid](/img/structure/B2429059.png)
